Methyl 3-fluoro-5-(trifluoromethyl)picolinate
Overview
Description
Synthesis Analysis
The synthesis of “Methyl 3-fluoro-5-(trifluoromethyl)picolinate” involves the reaction of 3-fluoropicoline and trifluoromethyl diazomethane. More details about the synthesis process could not be found in the search results.Molecular Structure Analysis
The molecular weight of “this compound” is 223.13 . The InChI code is 1S/C8H5F4NO2/c1-15-7(14)6-5(9)2-4(3-13-6)8(10,11)12/h2-3H,1H3 .Physical and Chemical Properties Analysis
“this compound” is a solid at ambient temperature . It has a molecular weight of 223.13 . The InChI code is 1S/C8H5F4NO2/c1-15-7(14)6-5(9)2-4(3-13-6)8(10,11)12/h2-3H,1H3 .Scientific Research Applications
Fluorination Processes
- Methyl pyridines, including structures similar to Methyl 3-fluoro-5-(trifluoromethyl)picolinate, have been used in studies involving fluorination processes. For instance, the fluorination of methyl pyridines with caesium tetrafluorocobaltate led to a range of polyfluoro-4-picolines (Plevey, Rendell, & Tatlow, 1982).
Photophysical Properties and Applications
- Fluoro substituted phenyl-methylpyridines have been used to synthesize blue phosphorescent emitting materials, which are significant in light-emitting device applications (Xu, Zhou, Wang, & Yu, 2009).
Synthesis and Crystal Structures
- Compounds like this compound have been explored in the synthesis of hexafluorotitanate(IV) salts with pyridine and methyl substituted pyridines, showing unique crystal structures and hydrogen bonding features (Pevec, Tekavec, & Demšar, 2011).
Complex Formation and Dynamics
- Methylpyridines, similar in structure to the subject compound, have been studied in the formation of noncovalent supramolecular complexes, focusing on their rotational barriers in chiral BINAP palladium(II) and platinum(II) bis(phosphane) complexes (Fuss, Siehl, Olenyuk, & Stang, 1999).
Electronic and Optical Applications
- Methyl-trifluoromethylpyridine-based complexes have been employed in the fabrication of high-efficiency blue-green light-emitting devices due to their unique electronic and optical properties (Jou et al., 2009).
Safety and Hazards
Mechanism of Action
Chemical Properties
Methyl 3-fluoro-5-(trifluoromethyl)picolinate is a white crystalline solid with a melting point of 89-91°C. It has a molecular weight of 223.13 g/mol and is soluble in some organic solvents like acetonitrile and dichloromethane.
Safety Information
This compound is classified under GHS07, indicating that it may cause skin irritation, eye irritation, and may be harmful if swallowed, inhaled, or in contact with skin .
Biochemical Analysis
Biochemical Properties
Methyl 3-fluoro-5-(trifluoromethyl)picolinate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with lipid kinases, which are involved in cell proliferation, apoptosis, motility, and cell invasion. The nature of these interactions often involves binding to active sites on enzymes, leading to either inhibition or activation of the enzyme’s function. This compound’s unique structure allows it to form stable complexes with these biomolecules, thereby influencing their activity.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the PI3K pathway, which is crucial for cell growth and survival. By interacting with key proteins in this pathway, this compound can alter the expression of genes involved in cell cycle regulation and apoptosis, leading to changes in cellular behavior.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, it binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions . This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under ambient conditions, but it may degrade under certain conditions, such as exposure to light or extreme pH . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell proliferation and differentiation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At very high doses, this compound can exhibit toxic or adverse effects, including organ damage and disruption of normal metabolic processes.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body . The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites. These interactions can have downstream effects on various biochemical processes, including energy production and biosynthesis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its effects. The distribution of this compound can influence its bioavailability and efficacy, as well as its potential for accumulation in certain tissues.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus to interact with transcription factors or to the mitochondria to influence metabolic processes. The precise localization of this compound can determine its specific effects on cellular function.
Properties
IUPAC Name |
methyl 3-fluoro-5-(trifluoromethyl)pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F4NO2/c1-15-7(14)6-5(9)2-4(3-13-6)8(10,11)12/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWDZNVWLOOIULC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=N1)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F4NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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